molecular formula C10H20CaO7 B8004756 Calcium beta-hydroxy-beta-methylbutyrate monohydrate CAS No. 1173700-95-2

Calcium beta-hydroxy-beta-methylbutyrate monohydrate

Cat. No.: B8004756
CAS No.: 1173700-95-2
M. Wt: 292.34 g/mol
InChI Key: XQNZKXFIIRXMQI-UHFFFAOYSA-L
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Description

Calcium beta-hydroxy-beta-methylbutyrate monohydrate is a calcium salt of beta-hydroxy-beta-methylbutyrate, a metabolite of the essential amino acid leucine. This compound is commonly used as a dietary supplement to promote muscle growth, enhance physical performance, and support muscle recovery. It is also utilized in medical foods intended for individuals with muscle wasting conditions such as cancer or HIV/AIDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium beta-hydroxy-beta-methylbutyrate monohydrate can be synthesized through several methods. One common method involves the reaction of beta-hydroxy-beta-methylbutyric acid with calcium hydroxide. The process typically involves dissolving beta-hydroxy-beta-methylbutyric acid in methanol, adding calcium carbonate and calcium chloride, and heating the mixture to 50°C. The reaction is maintained for six hours, followed by filtration and crystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent composition. The final product is typically obtained as a white crystalline powder with high purity .

Chemical Reactions Analysis

Types of Reactions

Calcium beta-hydroxy-beta-methylbutyrate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include beta-hydroxy-beta-methylbutyric acid and its derivatives. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Calcium beta-hydroxy-beta-methylbutyrate monohydrate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular metabolism and muscle protein synthesis.

    Medicine: Investigated for its potential to enhance muscle mass and strength in patients with muscle wasting conditions.

    Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of calcium beta-hydroxy-beta-methylbutyrate monohydrate involves its conversion to beta-hydroxy-beta-methylbutyrate in the body. This metabolite stimulates muscle protein synthesis and inhibits protein breakdown, leading to increased muscle mass and strength. The compound acts on molecular targets such as the mTOR pathway, which is crucial for regulating muscle growth and metabolism .

Comparison with Similar Compounds

Calcium beta-hydroxy-beta-methylbutyrate monohydrate is often compared with other similar compounds, such as:

    Beta-hydroxy-beta-methylbutyric acid (HMB-FA): The free acid form of the compound, which has lower bioavailability compared to the calcium salt form.

    Leucine: The essential amino acid from which beta-hydroxy-beta-methylbutyrate is derived. Leucine itself is a potent stimulator of muscle protein synthesis but has different metabolic pathways and effects.

    Calcium beta-hydroxy-beta-methylbutyrate: The non-monohydrate form, which has similar properties but may differ in solubility and stability

This compound is unique due to its high bioavailability and effectiveness in promoting muscle growth and recovery, making it a valuable compound in both scientific research and practical applications .

Properties

IUPAC Name

calcium;3-hydroxy-3-methylbutanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNZKXFIIRXMQI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20CaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173700-95-2
Record name Butanoic acid, 3-hydroxy-3-methyl-, calcium salt, hydtate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173700952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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